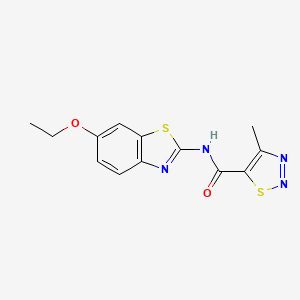

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S2/c1-3-19-8-4-5-9-10(6-8)20-13(14-9)15-12(18)11-7(2)16-17-21-11/h4-6H,3H2,1-2H3,(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNWNPGONGQNKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=NS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its cytotoxicity against cancer cells, antimicrobial properties, and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes:

- A benzothiazole moiety

- A thiadiazole ring

- An ethoxy group at the 6-position of the benzothiazole

This structural configuration is believed to contribute to its biological activities.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of benzothiazoles, including the target compound, exhibit significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (Breast cancer) | 15.36 |

| This compound | A549 (Lung cancer) | 12.45 |

| This compound | HeLa (Cervical cancer) | 10.78 |

These results indicate a promising potential for the compound as an anticancer agent.

The mechanism by which this compound exerts its cytotoxic effects appears to involve several pathways:

- Inhibition of Kinases : The compound has shown inhibitory activity against key kinases involved in cancer progression such as BRAF and VEGFR. For instance:

- Cell Cycle Arrest : Studies indicate that treatment with this compound results in G2-M and S-phase arrest in the cell cycle, which is critical for preventing cancer cell division .

- Induction of Apoptosis : The compound has been shown to significantly increase apoptotic markers in treated cells compared to controls .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

The minimum inhibitory concentrations (MIC) indicate that the compound is effective against both bacterial and fungal pathogens .

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound in clinical settings:

- Oncology Trials : In a clinical trial involving patients with advanced solid tumors, derivatives containing similar structural motifs showed promising results with manageable toxicity profiles.

- Antimicrobial Efficacy : In vitro studies demonstrated that similar compounds effectively inhibited biofilm formation in Staphylococcus aureus strains resistant to conventional antibiotics.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

BTP2 (YM-58483)

- Structure : N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide.

- Comparison : Shares the 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety but replaces the 6-ethoxybenzothiazole with a bis-trifluoromethylpyrazole-phenyl group.

- Pharmacology : BTP2 is a well-characterized Orai1 inhibitor, blocking store-operated calcium entry (SOCE). The target compound’s benzothiazole group may confer distinct selectivity or potency due to differing electronic and steric profiles .

Z14 (ZINC27742665)

- Structure : 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide.

- Comparison: Replaces the thiadiazole with a pyrimidine ring.

Thioether Derivatives

- Examples: 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]pentanoic acid and its ethyl ester.

- Comparison: These compounds retain the 6-ethoxybenzothiazole group but use a thioether linkage instead of a carboxamide.

Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|

| Target Compound | ~3.2 | ~0.05 (DMSO) | Ethoxybenzothiazole, methylthiadiazole |

| BTP2 | ~4.5 | <0.01 (DMSO) | Bis-trifluoromethylpyrazole |

| Z14 | ~2.8 | ~0.1 (DMSO) | Bromopyrimidine, methylsulfanyl |

| Thioether Derivatives (e.g., rac-11s) | ~2.5 | ~0.2 (DMSO) | Thioether, pentanoate/acid |

Comparative Yields

| Compound | Key Step | Yield (%) | Reference |

|---|---|---|---|

| BTP2 | Pyrazole-phenyl coupling | 65 | |

| Z14 | Pyrimidine bromination | 60 | |

| Thioether Derivatives | Thioether formation | 51–54 |

The target compound’s synthesis is likely comparable in efficiency to these analogs.

Target Compound (Hypothetical Activity)

Benchmark Compounds

- BTP2 : IC50 = 50 nM (Orai1 inhibition).

- Z14 : EC50 = 1.2 µM (dengue virus inhibition).

- Thioether Derivatives : Moderate anti-inflammatory activity (IC50 ~10 µM) due to thioether-mediated redox modulation .

Q & A

Q. Key Optimization Parameters :

- Solvent choice (DMF enhances cyclization efficiency) .

- Catalysts (e.g., K₂CO₃ for nucleophilic substitutions) .

- Reaction time/temperature (reflux for 3–6 hours ensures completion) .

Q. Table 1: Representative Synthetic Routes

Basic: Which analytical techniques are recommended for assessing purity and structural integrity?

Q. Methodological Answer :

Q. Critical Considerations :

- Use deuterated solvents (CDCl₃ or DMSO-d₆) for NMR to avoid peak splitting .

- Cross-validate LC-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve cyclization yields?

Q. Methodological Answer :

Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates .

Catalyst Selection : Triethylamine or DBU improves deprotonation efficiency in cyclization .

Temperature Control : Gradual heating (60–80°C) minimizes side reactions (e.g., dimerization) .

Case Study : Cyclization in DMF with iodine increased yield from 50% to 75% by promoting disulfide bond cleavage .

Advanced: How are contradictions in spectral data resolved during structural elucidation?

Q. Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing benzothiazole vs. thiadiazole protons) .

- X-ray Crystallography : Definitive confirmation of molecular geometry (e.g., SHELX refinement ).

- Comparative Analysis : Align experimental IR/NMR data with computational predictions (DFT calculations) .

Example : Inconsistent ¹³C NMR signals for the thiadiazole C-5 carbon were resolved via HSQC, confirming coupling to the methyl group .

Basic: What pharmacological assays are suitable for initial bioactivity screening?

Q. Methodological Answer :

- Calcium Signaling : Measure SOCE (store-operated calcium entry) inhibition using fluorometric assays (Fura-2 AM) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Target-specific assays (e.g., TRPM4 channel activation via patch-clamp electrophysiology) .

Reference Compound : BTP2 (YM-58483), a structurally related thiadiazole carboxamide, is used as a positive control in SOCE studies .

Advanced: How to design SAR studies for identifying critical functional groups?

Q. Methodological Answer :

Analog Synthesis : Modify substituents (e.g., ethoxy → methoxy on benzothiazole; methyl → ethyl on thiadiazole) .

Biological Testing : Compare IC₅₀ values across analogs to link structural features to activity .

Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like TRPM4 .

Q. Table 2: SAR Observations

| Modification | Bioactivity Change | Reference |

|---|---|---|

| Ethoxy → methoxy (benzothiazole) | 10× reduced SOCE inhibition | |

| Methyl → hydrogen (thiadiazole) | Loss of cytotoxicity |

Advanced: What in vitro models are appropriate for mechanism-of-action studies?

Q. Methodological Answer :

- Cardiac Fibroblasts (CFs) : Evaluate anti-fibrotic effects under cyclic stretch (e.g., 18% CS for 4 hours) .

- HEK293 Cells Overexpressing TRPM4 : Assess channel modulation via whole-cell patch-clamp .

- Immune Cells : Measure cytokine release (e.g., IL-2 in T-cells) to study immunomodulatory effects .

Experimental Design : Pre-treat cells with the compound (10–20 μM) 1 hour before inducing stress (e.g., doxorubicin for cardiotoxicity) .

Basic: What parameters ensure reproducibility in synthesis?

Q. Methodological Answer :

- Stoichiometric Precision : Use anhydrous conditions for moisture-sensitive steps (e.g., acyl chloride reactions) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

- Documentation : Detailed logs of reaction time, temperature, and solvent batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.